![molecular formula C15H14N4O5S2 B2802977 Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate CAS No. 431057-65-7](/img/structure/B2802977.png)
Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
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Description
Molecular Structure Analysis
The thiazole ring is a key component of this compound. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate are not available, thiazole derivatives have been known to undergo a variety of chemical reactions .Scientific Research Applications
Chemical Synthesis and Characterization
Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate and related compounds have been synthesized through various chemical reactions, providing a foundation for further applications in scientific research. For instance, Sunyoung Choi and Sung‐Gon Kim (2017) demonstrated the preparation of a structurally similar compound using aza-alkylation/intramolecular Michael cascade reactions, highlighting the compound's potential for diverse chemical modifications and applications Sunyoung Choi & Sung‐Gon Kim, 2017.
Pharmacological Potential
Research into derivatives of Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate has shown promise in pharmacological applications. B. F. Abdel-Wahab et al. (2008) synthesized derivatives demonstrating significant antihypertensive α-blocking activity, indicating potential therapeutic applications B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, & M. Abdalla, 2008.
Anticancer Research
The compound and its derivatives have also been explored for anticancer properties. C. Temple et al. (1983) investigated the effects of pyridooxazines and pyridothiazines, structurally related to Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate, on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, providing insights into their potential as anticancer agents C. Temple, G. P. Wheeler, R. Comber, R. D. Elliott, & J. Montgomery, 1983.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of thiazole derivatives, closely related to Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate, have been documented. A. Shirai et al. (2013) synthesized ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates demonstrating good in vitro antiamoebic activity, suggesting potential applications in antimicrobial and antifungal research A. Shirai, Toshiyuki Endo, H. Maseda, & T. Omasa, 2013.
Enzyme Inhibition Studies
Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate derivatives have been evaluated for their enzyme inhibition capabilities. Ayesha Babar et al. (2017) explored the α-glucosidase and β-glucosidase inhibition activities of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, revealing compounds with high percentage inhibition towards enzymes, indicating potential for development as enzyme inhibitors Ayesha Babar, M. Yar, H. Tarazi, Vera C. M. Duarte, M. Alshammari, M. A. Gilani, H. Iqbal, Munawwar Ali Munawwar, M. Alves, & AtherFarooq Khan, 2017.
properties
IUPAC Name |
ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5S2/c1-2-24-12(20)7-10-8-26-15(16-10)18-14(25)17-13(21)9-3-5-11(6-4-9)19(22)23/h3-6,8H,2,7H2,1H3,(H2,16,17,18,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVHAZQEEKKOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate |
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